molecular formula C22H15BrF3N3O B2359652 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] CAS No. 303984-89-6

1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]

Cat. No. B2359652
CAS RN: 303984-89-6
M. Wt: 474.281
InChI Key: CWZHWDKYSPEGGD-VFCFBJKWSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and density. For this compound, the molecular weight is 474.281. Other specific physical and chemical properties are not provided in the search results .

Scientific Research Applications

Synthesis and Molecular Structure

  • The synthesis and crystal structure of related compounds, such as 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives, have been extensively studied. These studies include the synthesis process, crystal structures, and molecular interactions, providing a foundation for understanding similar compounds like 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] (Kaynak, Özbey, & Karalı, 2013).

Anticancer Applications

  • Several 1H-indole-2,3-dione 3-thiosemicarbazone derivatives have demonstrated selective cytotoxic effects on lymphoid-originated cells, indicating potential use in leukemia treatment. This suggests that compounds like 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] could have similar anticancer applications (Danışman-Kalındemirtaş et al., 2021).

Antibacterial and Antifungal Applications

  • Compounds related to 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] have been synthesized and evaluated for their antibacterial and antifungal activities, indicating potential use in treating bacterial and fungal infections (Chundawat et al., 2016).

properties

IUPAC Name

3-[(4-bromophenyl)diazenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrF3N3O/c23-16-8-10-17(11-9-16)27-28-20-18-6-1-2-7-19(18)29(21(20)30)13-14-4-3-5-15(12-14)22(24,25)26/h1-12,30H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAJNBNVTUNQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)C(F)(F)F)O)N=NC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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